molecular formula C13H18ClNO2 B2643277 Methyl 3-(piperidin-2-yl)benzoate hydrochloride CAS No. 1203685-07-7

Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2643277
CAS No.: 1203685-07-7
M. Wt: 255.74
InChI Key: OBZABVTYQZJYCG-UHFFFAOYSA-N
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Description

“Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C13H17NO2.ClH . It has a molecular weight of 255.74 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 255.74 .

Scientific Research Applications

Molecular Structure and Vibrational Frequencies Analysis

  • Study by Taşal et al. (2009): This research investigated the molecular structure and vibrational frequencies of a molecule similar to Methyl 3-(piperidin-2-yl)benzoate hydrochloride, providing valuable data for theoretical and experimental geometries of similar compounds (Taşal et al., 2009).

Corrosion Inhibition Properties

  • Research by Belghiti et al. (2018): This study explored Piperine derivatives, closely related to this compound, for their effectiveness as corrosion inhibitors on iron surfaces. It offers insights into the molecular interaction of such compounds with iron, relevant for material science and engineering applications (Belghiti et al., 2018).

Applications in Drug Development

  • Study by Zarrinmayeh et al. (1998): This research synthesized and evaluated compounds related to this compound as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. Such studies highlight the potential of similar compounds in therapeutic applications (Zarrinmayeh et al., 1998).

Photophysical Properties

  • Research by Gan et al. (2003): This study synthesized novel piperazine substituted naphthalimide compounds, structurally similar to this compound, and investigated their luminescent properties and photo-induced electron transfer. This research is pertinent to the development of new materials for photophysical applications (Gan et al., 2003).

Insecticidal Activity

  • Study by Pereda-Miranda et al. (1997): This research identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate, a compound structurally related to this compound, as the major insecticidal principle in a Piper species, indicating potential applications in insect control (Pereda-Miranda et al., 1997).

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . It is harmful if swallowed . It is also harmful in contact with skin and if inhaled .

Properties

IUPAC Name

methyl 3-piperidin-2-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZABVTYQZJYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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